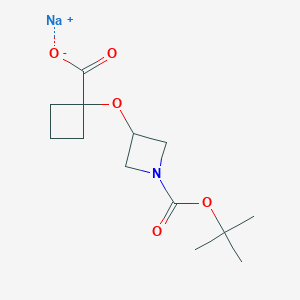
1-(叔丁氧羰基)氮杂环丁烷-3-氧基环丁烷羧酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclobutanecarboxylate moiety and an azetidin-3-yloxy group, which are further modified by a tert-butoxycarbonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
科学研究应用
Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and interactions due to its unique structure.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the introduction of the tert-butoxycarbonyl group into the azetidin-3-yloxy moiety using tert-butyl chloroformate under basic conditions. This is followed by the formation of the cyclobutanecarboxylate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
化学反应分析
Types of Reactions
Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
作用机制
The mechanism of action of Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its applications in medicine and biology.
相似化合物的比较
Similar Compounds
- Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate can be compared with other compounds that contain similar functional groups, such as:
- Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclopentanecarboxylate
- Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclohexanecarboxylate
Uniqueness
The uniqueness of Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate lies in its specific combination of functional groups and the resulting chemical properties. The presence of the cyclobutanecarboxylate moiety, in particular, imparts distinct reactivity and stability compared to its cyclopentane and cyclohexane analogs. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5.Na/c1-12(2,3)19-11(17)14-7-9(8-14)18-13(10(15)16)5-4-6-13;/h9H,4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHJCLOHSMDJY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
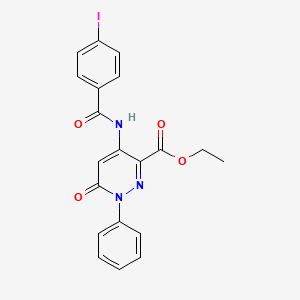
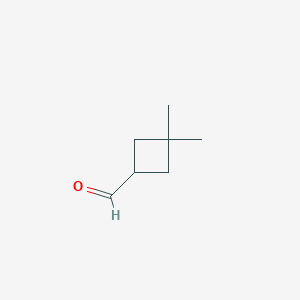
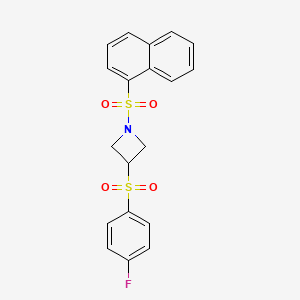
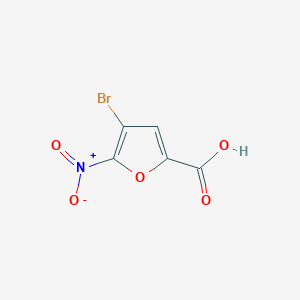
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)
![5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461161.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2461164.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)
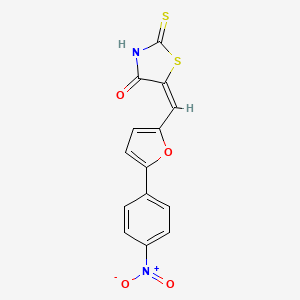
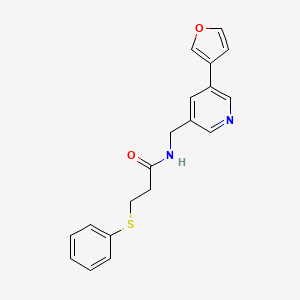
![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
